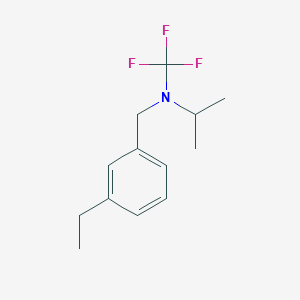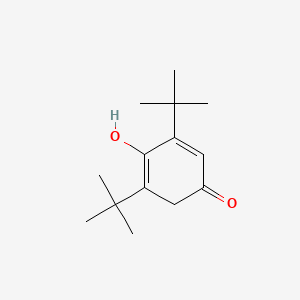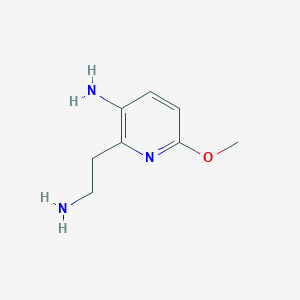
3-Amino-6-methoxy-2-pyridineethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-methoxy-2-pyridineethanamine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the third position, a methoxy group at the sixth position, and an ethanamine chain attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxy-2-pyridineethanamine can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-6-methoxypyridine with ethylene diamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes steps such as nitration, reduction, and alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methoxy-2-pyridineethanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and methyl iodide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-6-methoxy-2-pyridineethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxy-2-pyridineethanamine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the expression of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylamino-6-methoxypyridine
- 3-Amino-6-methoxypyridazine
- 4-Amino-2,6-dimethoxypyrimidine
Uniqueness
3-Amino-6-methoxy-2-pyridineethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
745768-18-7 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C8H13N3O/c1-12-8-3-2-6(10)7(11-8)4-5-9/h2-3H,4-5,9-10H2,1H3 |
InChI Key |
XOSLIIYKEBWDFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


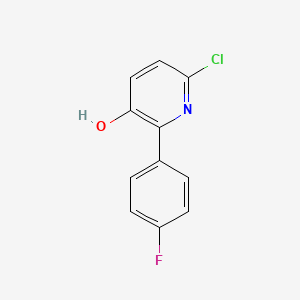
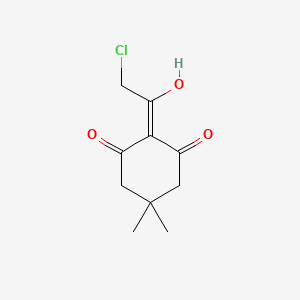

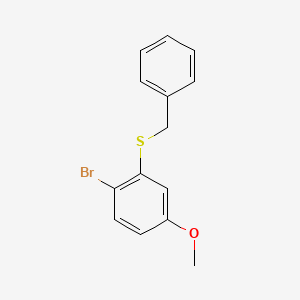
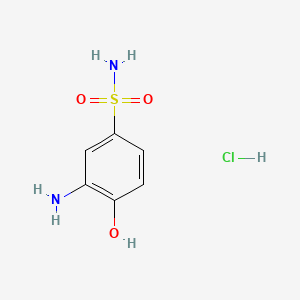
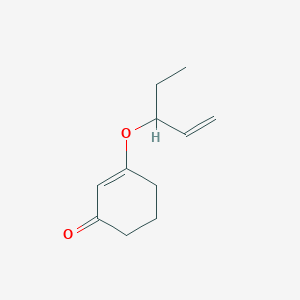
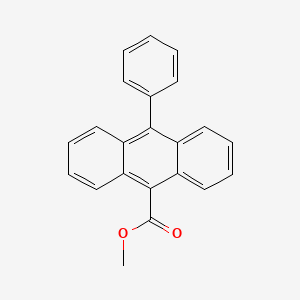
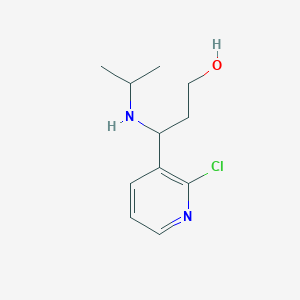
![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)

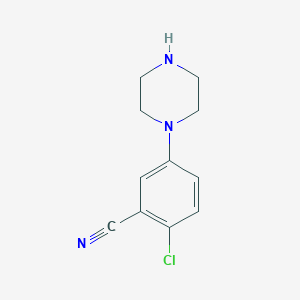
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
